2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide
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Overview
Description
The compound “2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a furan ring (a five-membered ring with oxygen), a tetrahydroquinoline ring (a nitrogen-containing ring), and a benzamide group (an amide attached to a benzene ring). The molecule also contains nitro (-NO2), carbonyl (C=O), and chloro (-Cl) functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the various functional groups would contribute to its three-dimensional shape. The electron delocalization in the aromatic rings and the polar nature of the functional groups would also influence its chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The nitro group could undergo reduction reactions, the amide could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, and its stability could be influenced by the aromatic rings .Scientific Research Applications
Anti-Tubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of 2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. These compounds hold promise for combating TB, especially in the context of drug-resistant strains.
Adenosine Receptor Modulation
In another study, researchers explored the insertion of C5 and N2 into the flexible 2-amino-4-phenylthiazole scaffold to create dual-target molecules, including A1 and A3 adenosine receptor antagonists. The lead compound was synthesized using furan-2-carbonyl chloride . Adenosine receptors play essential roles in various physiological processes, making this research relevant for drug development and understanding receptor signaling pathways.
Partial Agonists in Mouse Ileum Contraction
Derivatives of the full agonist 2-Chloro-N6-cyclopentyladenosine (CCPA) were investigated for their behavior as partial agonists in a model of spontaneous contraction of mouse ileum. Specifically, compounds C1 and C2 exhibited partial agonistic properties compared to CCPA . Understanding these interactions sheds light on adenosine receptor pharmacology and potential therapeutic applications.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body. The presence of the heterocyclic rings and the various functional groups could allow it to form interactions with biological targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c22-17-12-15(25(28)29)6-7-16(17)20(26)23-14-5-8-18-13(11-14)3-1-9-24(18)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZLAOIUKHNOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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